Bienvenue dans la boutique en ligne BenchChem!

2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile (CAS 2098008-93-4) is a heterocyclic building block belonging to the pyrano[4,3-c]pyrazole family. Its molecular formula is C₉H₈F₃N₃O with a molecular weight of 231.17 g/mol, and it is commercially supplied at a purity of ≥98%.

Molecular Formula C9H8F3N3O
Molecular Weight 231.17 g/mol
CAS No. 2098008-93-4
Cat. No. B1479682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
CAS2098008-93-4
Molecular FormulaC9H8F3N3O
Molecular Weight231.17 g/mol
Structural Identifiers
SMILESC1COCC2=C1N(N=C2C(F)(F)F)CC#N
InChIInChI=1S/C9H8F3N3O/c10-9(11,12)8-6-5-16-4-1-7(6)15(14-8)3-2-13/h1,3-5H2
InChIKeyOMKHRSUQHOSZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile (CAS 2098008-93-4): Procurement-Relevant Structural and Biological Baseline


2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile (CAS 2098008-93-4) is a heterocyclic building block belonging to the pyrano[4,3-c]pyrazole family. Its molecular formula is C₉H₈F₃N₃O with a molecular weight of 231.17 g/mol, and it is commercially supplied at a purity of ≥98% . The core scaffold is documented in the patent literature as a pharmacophore for anti-inflammatory activity, with the tetrahydropyrano[4,3-c]pyrazole system showing validated efficacy in the carrageenan-induced rat paw edema model [1]. The compound features a trifluoromethyl substituent at the pyrazole 3-position and an acetonitrile side chain at N1, positioning it as a versatile intermediate for further functionalization in medicinal chemistry and agrochemical discovery programs.

Why In-Class Pyrano[4,3-c]pyrazole Analogs Cannot Substitute 2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile in Structure-Activity-Relationship-Driven Programs


Substituting the target compound with a closely related pyrano[4,3-c]pyrazole analog is not straightforward because even minor structural variations—such as replacing the 3-CF₃ group with thiophene (CAS 2097954-70-4), exchanging the N1-acetonitrile for acetic acid (CAS 1189583-13-8) or ethanol (CAS 2092281-27-9), or removing the N1-substituent entirely (CAS 1022931-45-8)—cause substantial shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area . These physicochemical differences can alter membrane permeability, target engagement, and metabolic stability. Furthermore, structure–activity relationship (SAR) studies on the pyrano[4,3-c]pyrazole scaffold have demonstrated that even the position of a single substituent can drastically affect biological target engagement, as evidenced by the differential anti-inflammatory potencies observed across the patent literature [1].

Quantitative Head-to-Head and Class-Level Differentiation Evidence for 2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile


Molecular Weight and Heavy Atom Count Differentiation from the N1-Unsubstituted and Thiophene Analogs

The target compound (MW 231.17 g/mol) occupies a narrow molecular-weight window. Compared with the unsubstituted parent 3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 1022931-45-8; MW 192.14 g/mol), the acetonitrile side chain adds 39.03 Da, enabling additional H-bond acceptor interactions without introducing H-bond donor liability . Relative to the 3-thiophene analog (CAS 2097954-70-4; MW 245.30 g/mol), the CF₃-nitrile saves 14.13 Da, a meaningful difference in fragment-based campaigns where every heavy atom influences ligand efficiency metrics .

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Hydrogen Bond Donor/Acceptor Profile vs Carboxylic Acid and Alcohol Analogs

The nitrile group contributes exactly 1 H-bond acceptor (HBA) and 0 H-bond donors (HBD), giving the target compound a theoretical HBD count of 0 and HBA count of 4 (F atoms excluded per standard Ro5 counting). In contrast, the acetic acid analog (CAS 1189583-13-8) carries 1 HBD and 5 HBA, while the ethanol analog (CAS 2092281-27-9) carries 1 HBD and 4 HBA . The absence of an H-bond donor in the target compound is predicted to improve passive membrane permeability and reduce P-glycoprotein recognition relative to the acid and alcohol congeners. This HBD=0 profile aligns with CNS MPO desirability criteria, where each additional HBD reduces the CNS MPO score by approximately 0.5–1.0 units [1].

Physicochemical Profiling Permeability CNS Drug Design

Lipophilicity (clogP) Differentiation and Predicted Impact on Metabolic Stability

The target compound is estimated to have a clogP of approximately 1.5–2.0, based on the additive contributions of the trifluoromethyl group (π ≈ +0.88) and the acetonitrile moiety (π ≈ −0.30 to −0.50) relative to the unsubstituted pyrano[4,3-c]pyrazole core. The acetic acid analog (CAS 1189583-13-8), by contrast, is expected to have a clogP approximately 1.0–1.5 log units lower (estimated clogP ≈ 0.3–0.8) due to the ionizable carboxyl group [1]. This difference places the target compound in the optimal lipophilicity range (clogP 1–3) widely associated with balanced solubility, permeability, and metabolic stability [2]. In class-level studies, dihydropyranopyrazole derivatives with moderate clogP (1.5–2.5) exhibited superior PDE2 inhibitory activity (IC₅₀ values of 41.5–261.3 nM) compared to more hydrophilic or lipophilic congeners [3].

ADME Lipophilicity Metabolic Stability

Synthetic Versatility: Nitrile as a Strategic Diversification Handle vs Carboxylic Acid and Alcohol End-Groups

The nitrile group in the target compound enables at least five orthogonal diversification pathways that are not accessible to the acetic acid or ethanol analogs: (i) reduction to primary amine (H₂, Raney-Ni) for amide coupling; (ii) hydrolysis to carboxylic acid for peptide conjugation; (iii) cycloaddition to tetrazole (NaN₃, NH₄Cl) as a carboxylic acid bioisostere; (iv) Pinner reaction to amidine for enhanced basicity; and (v) Grignard addition to ketone for further chain extension [1]. The acetic acid congener, by contrast, is largely restricted to amide/ester formation, while the ethanol congener requires activation (e.g., tosylation or Mitsunobu) for further functionalization. This synthetic divergence directly translates to a higher number of accessible derivatives per unit mass of starting material, which is a critical metric in library synthesis procurement [2].

Synthetic Chemistry Parallel Library Synthesis Medicinal Chemistry

Class-Level Anti-Inflammatory Activity and Kinase Inhibition Potential of the Pyrano[4,3-c]pyrazole Scaffold

The tetrahydropyrano[4,3-c]pyrazole scaffold has demonstrated validated anti-inflammatory activity in the carrageenan-induced rat paw edema model, as disclosed in U.S. Patent 4,178,379 [1]. Additionally, a closely related 4-oxo-[1]benzopyrano[4,3-c]pyrazole derivative showed nanomolar inhibition of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (CpIMPDH) with an IC₅₀ of 20 ± 4 nM, demonstrating that the pyrano[4,3-c]pyrazole core can achieve high target affinity when appropriately substituted [2]. While direct bioactivity data for the target compound are not publicly available, the scaffold's established engagement with inflammatory and kinase targets supports its prioritization as a core intermediate for programs in these therapeutic areas over structurally distinct heterocyclic alternatives lacking such pharmacologically validated precedents [3].

Anti-inflammatory Kinase Inhibition Immunology

Procurement Application Scenarios for 2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Expansion with a CNS MPO-Compliant Nitrile Building Block

The target compound's molecular weight of 231.17 g/mol, HBD=0 profile, and estimated clogP of 1.5–2.0 place it squarely within the desirable CNS MPO space [1]. Compared with the carboxylic acid analog (CAS 1189583-13-8; HBD=1, estimated clogP ≈ 0.3–0.8), the nitrile offers superior predicted passive permeability while retaining the trifluoromethyl group's metabolic stability benefits [2]. Fragments based on this scaffold can be elaborated into lead-like molecules through the nitrile's multiple diversification pathways (reduction, cycloaddition, hydrolysis), making it a high-value addition to CNS-focused fragment libraries where permeability and low HBD count are critical selection filters.

Anti-Inflammatory Lead Optimization Leveraging the Validated Pyrano[4,3-c]pyrazole Pharmacophore

The pyrano[4,3-c]pyrazole core has demonstrated anti-inflammatory activity in the carrageenan-induced rat paw edema model, as established in U.S. Patent 4,178,379 [3]. The trifluoromethyl substituent at position 3 enhances metabolic stability and target binding through hydrophobic interactions, while the acetonitrile side chain provides a neutral, non-ionizable handle for further SAR exploration—in contrast to the ionizable carboxylic acid analog (CAS 1189583-13-8), which may introduce unwanted off-target interactions or solubility-limited absorption issues. This compound is well-suited for medicinal chemistry teams seeking to expand SAR around a pharmacologically validated anti-inflammatory core without introducing additional H-bond donors.

Parallel Library Synthesis for Kinase Inhibitor Discovery Programs

The nitrile group's ≥5 orthogonal diversification pathways [4] enable rapid generation of structurally diverse compound libraries from a single building block. In kinase inhibitor programs—where pyrano[4,3-c]pyrazole derivatives have shown nanomolar potency (e.g., CpIMPDH IC₅₀ = 20 ± 4 nM [5])—the ability to generate amides, amines, tetrazoles, amidines, and ketones from a common intermediate significantly reduces the number of procurement transactions and the associated logistical overhead. Compared with purchasing separate acid, alcohol, and unsubstituted analogs for parallel chemistry, sourcing the nitrile as a single diversification hub can reduce procurement complexity and improve cost efficiency in medium-to-large library production campaigns.

CNS Penetrant PDE2 Inhibitor Development Informed by Dihydropyranopyrazole SAR

Class-level SAR from dihydropyranopyrazole PDE2 inhibitors (Molecules, 2021) demonstrates that trifluoromethyl substitution on related scaffolds contributes to nanomolar PDE2 inhibitory activity (IC₅₀ values of 41.5–75.5 nM), with the CF₃ group engaging a hydrophobic H-pocket in the PDE2 active site [6]. The target compound's trifluoromethyl group, combined with its favorable CNS MPO physicochemical profile (MW, HBD=0, clogP), positions it as an attractive starting point for PDE2-targeted Alzheimer's disease programs. The nitrile side chain can be elaborated to optimize interactions with the PDE2 H-pocket while maintaining the CNS-permeant properties that are essential for in vivo target engagement.

Quote Request

Request a Quote for 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.